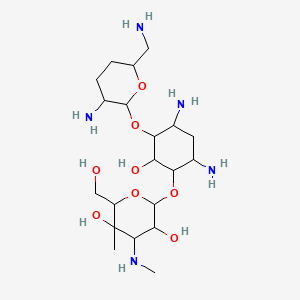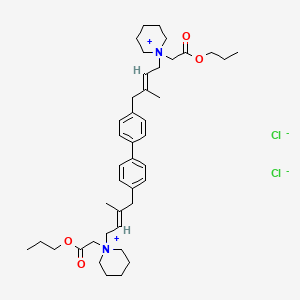
Cyclopentane, 1-bromo-2-fluoro-, cis-
Übersicht
Beschreibung
1-Bromo-2-fluorocyclopentane is an organic compound with the molecular formula C5H8BrF It is a halogenated cyclopentane derivative, where a bromine atom and a fluorine atom are substituted at the first and second positions of the cyclopentane ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorocyclopentane can be synthesized through several methods. One common approach involves the halogenation of cyclopentane. The process typically includes the following steps:
Bromination: Cyclopentane is first brominated using bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. This step results in the formation of 1-bromocyclopentane.
Fluorination: The 1-bromocyclopentane is then fluorinated using a fluorinating agent such as silver fluoride (AgF) or antimony trifluoride (SbF3) to yield 1-bromo-2-fluorocyclopentane.
Industrial Production Methods: Industrial production of 1-bromo-2-fluorocyclopentane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-fluorocyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include 2-fluorocyclopentanol, 2-fluorocyclopentanenitrile, and 2-fluorocyclopentylamine.
Elimination Reactions: Products include 1-fluorocyclopentene.
Oxidation and Reduction: Various oxidized or reduced derivatives of the cyclopentane ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluorocyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-bromo-2-fluorocyclopentane involves its ability to participate in various chemical reactions due to the presence of the bromine and fluorine atoms. These halogen atoms can undergo substitution or elimination reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluorocyclopentane can be compared with other halogenated cyclopentane derivatives, such as:
1-Chloro-2-fluorocyclopentane: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and physical properties.
1-Bromo-2-chlorocyclopentane: Contains both bromine and chlorine atoms. It exhibits different chemical behavior due to the presence of two different halogens.
1-Fluoro-2-iodocyclopentane: Contains fluorine and iodine atoms. It has unique reactivity due to the presence of iodine, which is a larger and more reactive halogen.
The uniqueness of 1-bromo-2-fluorocyclopentane lies in its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity patterns compared to other halogenated cyclopentane derivatives.
Eigenschaften
IUPAC Name |
1-bromo-2-fluorocyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITCXTAKUHIPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965742 | |
| Record name | 1-Bromo-2-fluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51422-72-1, 51422-73-2 | |
| Record name | Cyclopentane, 1-bromo-2-fluoro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1-bromo-2-fluoro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-fluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)




![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)


![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)

![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
